molecular formula C17H16N4O2 B2360249 4-{[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methoxy}benzaldehyde CAS No. 1389243-64-4

4-{[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methoxy}benzaldehyde

Cat. No. B2360249
CAS RN: 1389243-64-4
M. Wt: 308.341
InChI Key: WMZIMCWGYCKZKI-UHFFFAOYSA-N
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Description

The compound “4-{[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methoxy}benzaldehyde” is a complex organic molecule. It contains a benzaldehyde group, which is an aromatic compound with a formyl group attached to a phenyl ring. It also contains a tetrazole group, which is a heterocyclic compound consisting of a 5-member ring of four nitrogen atoms and one carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The benzaldehyde and tetrazole groups would contribute to the compound’s aromaticity, while the methoxy group would add an ether functionality .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The aldehyde group could undergo nucleophilic addition reactions, while the tetrazole ring could participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its polarity would be influenced by the presence of the polar aldehyde and ether groups, and its reactivity could be affected by the aromatic rings and the aldehyde group .

Future Directions

The study and application of this compound could be a potential area for future research, particularly if it shows promising properties such as biological activity or unique reactivity .

properties

IUPAC Name

4-[[1-(2,6-dimethylphenyl)tetrazol-5-yl]methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-12-4-3-5-13(2)17(12)21-16(18-19-20-21)11-23-15-8-6-14(10-22)7-9-15/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZIMCWGYCKZKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)COC3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methoxy}benzaldehyde

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